molecular formula C7H11NO B13178956 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one

1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one

Katalognummer: B13178956
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: ULWFBNSRMLSNPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one is a unique organic compound characterized by its cyclopropyl and enone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a cyclopropylamine derivative with a suitable enone precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors. These methods aim to maximize efficiency and minimize waste, making the process economically viable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and as a potential bioactive compound.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activity, influencing various biochemical processes. Its cyclopropyl and enone groups play a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one is unique due to its specific combination of cyclopropyl and enone functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

1-(1-aminocyclopropyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-5(2)6(9)7(8)3-4-7/h1,3-4,8H2,2H3

InChI-Schlüssel

ULWFBNSRMLSNPO-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)C1(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.